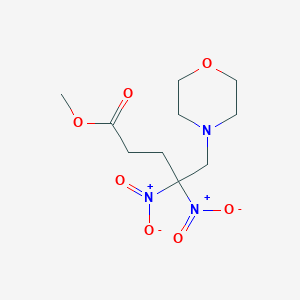

![molecular formula C22H30N4O B5595766 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)

9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazaspiro dodecanone compounds often involves multi-step pathways starting from simpler aromatic or heterocyclic compounds. For example, studies have detailed the synthesis of metabolites and derivatives of quinoline and triazole compounds through various chemical reactions, including the Krohnke reaction, cyclization with hydrazine, and the use of protective groups for phenolic hydroxy in Friedel–Crafts reactions to achieve high yields of novel compounds (Mizuno et al., 2006).

Molecular Structure Analysis

Advanced spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis are crucial for the structural characterization of triazaspiro dodecanone derivatives. These methods provide detailed information on the molecular structure, confirming the presence of specific functional groups and the overall molecular framework of the compound, as demonstrated in the synthesis and analysis of pyrrolo[1,2-a]quinoxaline derivatives (Guillon et al., 2020).

Chemical Reactions and Properties

Compounds similar to 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one participate in various chemical reactions, contributing to their antibacterial, anti-inflammatory, and other biological activities. For instance, triazole quinolines have been synthesized through oxidation reactions, exhibiting significant antibacterial and anti-inflammatory properties, highlighting the chemical reactivity and potential applications of these compounds (Srilekha et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The chemical compound 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one belongs to a class of compounds that are of interest in the field of organic synthesis and medicinal chemistry. Research in this area often focuses on the synthesis of novel compounds that can serve as leads or intermediates for the development of new drugs. For example, the synthesis and characterization of related quinoline and triazole derivatives have been explored for their potential antimicrobial activities. These studies involve detailed organic synthesis techniques to construct complex molecules and assess their biological activities (Mizuno et al., 2006; Holla et al., 2005).

Biological Activities

Compounds similar to 9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For instance, novel triazole derivatives have been synthesized and tested for their antimicrobial properties, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Rajanarendar et al., 2010). Additionally, certain quinoline-triazole hybrids have been synthesized and assessed for their anticholinesterase activity, highlighting their potential application in neurodegenerative diseases such as Alzheimer's (Mermer et al., 2018).

Anticancer Potential

The anticancer potential of quinoline-derived compounds has also been a significant area of research. Studies have shown that certain quinoline derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, novel quinoline-based compounds have been synthesized and evaluated for their in vitro cytotoxic properties, revealing promising leads for anticancer drug development (Guillon et al., 2020).

Eigenschaften

IUPAC Name |

10-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-3-26-13-11-22(10-9-20(26)27)17-25(15-14-24(22)2)16-19-7-4-6-18-8-5-12-23-21(18)19/h4-8,12H,3,9-11,13-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNGBDHHSODTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CCC1=O)CN(CCN2C)CC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B5595687.png)

![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)

![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)

![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)

![2-methyl-4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595720.png)

![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)

![3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5595753.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)

![N-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)

![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)